molecular formula C19H22FN3O2 B5728174 N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5728174
M. Wt: 343.4 g/mol
InChI Key: SHLHITONYLANQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of drug discovery and development. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. FMPA has been found to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but several studies have suggested that it acts by modulating various signaling pathways in cells. N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been reported to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and cell death. Furthermore, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide induces apoptosis and inhibits cell proliferation by regulating various signaling pathways. Inflammatory cells, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide inhibits the production of pro-inflammatory cytokines by regulating the NF-κB pathway. In the brain, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide reduces oxidative stress and inflammation, thereby protecting neurons from damage.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells, its anti-inflammatory activity, and its neuroprotective effects. However, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored for N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One possible direction is to optimize the synthesis of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in animal models to determine its efficacy and safety. Furthermore, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be tested in combination with other drugs to enhance its therapeutic effects. Finally, the molecular targets of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be identified to better understand its mechanism of action.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 2-fluoroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid to yield N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. The synthesis of N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-16-8-6-15(7-9-16)23-12-10-22(11-13-23)14-19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLHITONYLANQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

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